molecular formula C13H22O2 B14510148 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol CAS No. 63971-24-4

1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol

Cat. No.: B14510148
CAS No.: 63971-24-4
M. Wt: 210.31 g/mol
InChI Key: FLRQMNCFQHOKEN-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound features a hexane ring with multiple methyl groups and a diol functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol typically involves multiple steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This step requires the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Addition of the Ethyl Group: The ethyl group is added through an ethylation reaction, often using ethyl iodide as the ethylating agent.

    Formation of the Diol Functional Group: The final step involves the oxidation of the bicyclic structure to introduce the diol functional group. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Diels-Alder reaction and subsequent alkylation and ethylation steps.

    Continuous Flow Systems: Continuous flow systems are employed to ensure efficient and consistent production.

    Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The diol functional group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols are used for substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol functional group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s unique structure allows it to interact with specific pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol
  • 1-Ethyl-2,3,4,5,6-tetramethylbicyclo[2.1.1]hex-2-ene-5,6-diol
  • 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hexane

Uniqueness

1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol is unique due to its specific combination of an ethyl group, multiple methyl groups, and a diol functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63971-24-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol

InChI

InChI=1S/C13H22O2/c1-7-13-9(3)8(2)10(4,11(13,5)14)12(13,6)15/h14-15H,7H2,1-6H3

InChI Key

FLRQMNCFQHOKEN-UHFFFAOYSA-N

Canonical SMILES

CCC12C(=C(C(C1(C)O)(C2(C)O)C)C)C

Origin of Product

United States

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